molecular formula C3H6F3N B1596645 2,2,2-trifluoro-N-methylethanamine CAS No. 2730-67-8

2,2,2-trifluoro-N-methylethanamine

Cat. No. B1596645
CAS RN: 2730-67-8
M. Wt: 113.08 g/mol
InChI Key: XZYJNHZNHGUSNY-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-methylethanamine, also known as N-methyl-N-(2,2,2-trifluoroethyl)amine, is a chemical compound with the molecular formula C3H6F3N . It has a molecular weight of 113.08 g/mol .


Molecular Structure Analysis

The molecular structure of 2,2,2-trifluoro-N-methylethanamine consists of a central carbon atom bonded to a nitrogen atom and a trifluoroethyl group . The nitrogen atom is also bonded to a hydrogen atom, making it a primary amine .


Physical And Chemical Properties Analysis

2,2,2-trifluoro-N-methylethanamine has a molecular weight of 113.08 g/mol and a computed XLogP3 value of 0.5, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and four hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 113.04523368 g/mol . It has a topological polar surface area of 12 Ų .

Scientific Research Applications

Application in Physical Chemistry

In the field of physical chemistry, “2,2,2-trifluoro-N-methylethanamine” is used in the study of ionic liquids with anions based on fluorosulfonyl derivatives .

Method of Application

The compound is used in combination with other anions and the commonly used 1-ethyl-3-methylimidazolium cation (C2C1im) to form ionic liquids . The volumetric mass density and dynamic viscosity of these ionic liquids are measured in the temperature range of 293.15 ≤ T /K ≤ 353.15 and at atmospheric pressure .

Results

The results show that ionic liquids containing these anions exhibit varying densities and viscosities . The experimental volumetric data is used to validate a more consistent re-parameterization of the CL&P force field for use in MD simulations of ionic liquids .

Application in Organic Chemistry

“2,2,2-trifluoro-N-methylethanamine” is used in organic chemistry, specifically in the synthesis of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole compounds .

Method of Application

The compound is used in the intramolecular oxidative cyclization of N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide intermediates by I2/KI . This method provides excellent yields without any purification .

Results

The result is the synthesis of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole compounds . These compounds have potential applications in various fields due to their biological activities .

Application in Organic Synthesis

“2,2,2-trifluoro-N-methylethanamine” is used in organic synthesis, specifically in the synthesis of N-2,2,2-Trifluoroethylisatin Ketimines .

Method of Application

The compound is involved in various organic synthesis reactions, including cycloaddition and cascade reactions . It has been developed as a fluorine-containing synthon .

Results

The results show that N-2,2,2-Trifluoroethylisatin Ketimines have received the attention of many chemists since they were first developed in 2015 . This compound has potential applications in various fields due to its biological activities .

Application in Peptide Arylation

“2,2,2-trifluoro-N-methylethanamine” is used in peptide arylation .

Method of Application

The compound is used in the SNAr arylation of peptides with perfluoroaromatics . This provides a route by which to install a useful chemical handle that enables both 19 F-NMR analysis and further chemical modification .

Results

The results show that employing 2,2,2-trifluoroethanol (TFE) as a solvent in peptide SNAr reactions significantly improves nucleophile-selectivity when compared to N, N ′-dimethylformamide (DMF) .

Application in Asymmetric Synthesis

“2,2,2-trifluoro-N-methylethanamine” is used in asymmetric synthesis, specifically in the synthesis of N-2,2,2-Trifluoroethylisatin Ketimines .

Method of Application

The compound is involved in various organic synthesis reactions, including cycloaddition and cascade reactions . It has been developed as a fluorine-containing synthon .

Results

The results show that a highly efficient asymmetric [3 + 2] annulation reaction of N-2,2,2-trifluoroethylisatin ketimines 1 and 2-nitroindoles or 2-nitrobenzofurans was presented by the Wang group in 2021 .

Application in Functional Coatings

“2,2,2-trifluoro-N-methylethanamine” is used in the synthesis of poly(fluoroacrylate)s with tunable wettability and improved adhesion for potential application as functional coatings .

Method of Application

The compound is used in the radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer .

Results

The results show that the synthesis of poly(fluoroacrylate)s with tunable wettability and improved adhesion was achieved .

properties

IUPAC Name

2,2,2-trifluoro-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3N/c1-7-2-3(4,5)6/h7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYJNHZNHGUSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334309
Record name 2,2,2-trifluoro-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-N-methylethanamine

CAS RN

2730-67-8
Record name 2,2,2-trifluoro-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Quintaine, L Saudan, F Santoro, G Oddon… - ACS …, 2023 - ACS Publications
Recently, Professor David MacMillan introduced an original light-mediated catalytic process where simple aldehyde substrates undergo coupling with a variety of olefin partners to …
Number of citations: 0 pubs.acs.org
M Hajmalek, H Aghaie, K Zare, M Aghaie - Chinese Journal of …, 2014 - pubs.aip.org
Using density functional theory (DFT), the thermodynamic parameters of the CO 2 absorption into the aqueous solution of the aliphatic amines including some alkylamines, …
Number of citations: 6 pubs.aip.org
M Epifanov - 2020 - open.library.ubc.ca
This thesis describes my contributions to the development of new synthetic methods that employ fluorinated reagents and/or access fluorinated motifs. In Chapter 2, investigations on di-…
Number of citations: 2 open.library.ubc.ca

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